molecular formula C8H14ClFO2S B1448683 2-Fluorocyclooctane-1-sulfonyl chloride CAS No. 1803589-48-1

2-Fluorocyclooctane-1-sulfonyl chloride

Cat. No. B1448683
CAS RN: 1803589-48-1
M. Wt: 228.71 g/mol
InChI Key: KHJXYHJPLCMBND-UHFFFAOYSA-N
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Description

2-Fluorocyclooctane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1803589-48-1 . It has a molecular weight of 228.72 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-fluorocyclooctane-1-sulfonyl chloride . Its InChI code is 1S/C8H14ClFO2S/c9-13(11,12)8-6-4-2-1-3-5-7(8)10/h7-8H,1-6H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.72 . Other specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Solid-Phase Synthesis Applications

Polymer-supported sulfonyl chloride, including compounds similar to 2-fluorocyclooctane-1-sulfonyl chloride, has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to a solid support, reacting with p-toluenesulfonyl isocyanate, and subsequent cyclo-elimination with concurrent detachment from the resin. This approach is significant in drug development for producing large numbers of molecules rapidly (Holte, Thijs, & Zwanenburg, 1998).

Fluorosulfonylation Reagents

The development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which possesses similar structural motifs to 2-fluorocyclooctane-1-sulfonyl chloride, has been explored. These reagents have three functional handles (vinyl, bromide, and sulfonyl fluoride) and are used in the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Synthesis of Antitumor Compounds

Sulfonyl chlorides, structurally related to 2-fluorocyclooctane-1-sulfonyl chloride, have been used in the synthesis of antitumor compounds. For example, the interaction of 2-iodoaniline with arylsulfonyl chlorides leads to sulfonamides with significant in vitro inhibition of cancer cell lines (McCarroll et al., 2007).

Heterocyclic Sulfonyl Compounds

Sulfur-functionalized aminoacrolein derivatives are used for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. Such compounds have applications in medicinal chemistry, where stability and reactivity are key factors (Tucker, Chenard, & Young, 2015).

Fluorescence Assays

Dansyl chloride, a sulfonyl chloride, is used in fluorescence assays for metal ion detection. It reacts with amino groups to yield stable sulfonamide adducts and can be used in the detection of toxic metals like antimony and thallium (Qureshi et al., 2019).

Synthesis of Quinoline Silyloxymethylsulfones

Sulfonyl chlorides are used in synthesizing heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, especially in medicinal chemistry. The synthesis of quinoline silyloxymethylsulfones from sodium tert-butyldimethyl silyloxymethylsulfinate and quinoline N-oxides is an example of this application (Patel, Laha, & Moschitto, 2022).

properties

IUPAC Name

2-fluorocyclooctane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClFO2S/c9-13(11,12)8-6-4-2-1-3-5-7(8)10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJXYHJPLCMBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorocyclooctane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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